Gerberin

Descripción

Overview of Polyketides in Botanical Systems

Polyketides are a large and structurally diverse class of natural products synthesized from simple acyl-CoA precursors through a series of condensation reactions. In plants, these compounds are primarily synthesized by Type III polyketide synthases (PKSs). nih.govnih.gov These enzymes catalyze the iterative decarboxylative condensation of a starter molecule, typically acetyl-CoA or a derivative, with extender units, most commonly malonyl-CoA, to form a linear poly-β-keto chain. frontiersin.org This reactive intermediate then undergoes various modifications, such as cyclization and aromatization, to generate a wide array of final products, including flavonoids, stilbenes, and pyrones. nih.govfrontiersin.org

The structural diversity of plant polyketides is a result of several factors, including the choice of starter and extender units, the number of condensation cycles, and the specific folding and cyclization of the polyketide chain. This diversity translates into a broad spectrum of biological activities. Many polyketides are known for their antimicrobial, antifungal, and insecticidal properties, contributing significantly to the plant's defense arsenal.

Historical Context of Gerberin Discovery and Initial Research

The discovery of this compound is rooted in the broader scientific exploration of the chemical constituents of ornamental plants. The genus Gerbera, prized for its vibrant flowers, became a subject of phytochemical investigation to understand its taxonomy, biochemistry, and potential applications.

The initial identification and characterization of this compound were reported in a 1989 study by Nagumo and colleagues, who were investigating the glucosides present in the aerial parts of Gerbera jamesonii hybrida. jst.go.jp In this seminal work, two new glucosides were isolated, one of which was named this compound. jst.go.jp The researchers determined its chemical formula to be C₁₂H₁₈O₈ and reported its specific optical rotation. jst.go.jp A significant finding of this initial study was the remarkably high yield of this compound, accounting for approximately 3.7% of the dried plant material's weight. jst.go.jp

The isolation and structural elucidation of this compound contributed to the growing body of knowledge about plant secondary metabolism, particularly in the field of polyketides. Through chemical and spectral analysis, the structure of this compound was established as (6S)-5,6-dihydro-4-β-D-glucopyranosyloxy-6-methyl-2H-pyran-2-one. jst.go.jp This discovery provided a concrete example of a dihydro-α-pyrone glucoside within the Gerbera genus.

Subsequent research has further contextualized the role of this compound as a polyketide. Its biosynthesis in Gerbera hybrida is known to be initiated by a specific Type III polyketide synthase, GERBERA 2-PYRONE SYNTHASE 1 (G2PS1). nih.govfrontiersin.org This enzyme is responsible for producing the precursor to this compound, highlighting the intricate enzymatic machinery that plants have evolved to synthesize such complex molecules. frontiersin.org this compound, along with a related compound parasorboside (B1228848), is recognized as a bitter-tasting glycosidic lactone that is abundant in almost all tissues of the gerbera plant and is believed to play a role in defending the plant against pathogens. frontiersin.orgnih.gov

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O₈ | jst.go.jp |

| IUPAC Name | (2S)-2-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydropyran-6-one | |

| Structure | (6S)-5,6-dihydro-4-β-D-glucopyranosyloxy-6-methyl-2H-pyran-2-one | jst.go.jp |

| Optical Rotation | [α]¹⁹D +11.2° (MeOH) | jst.go.jp |

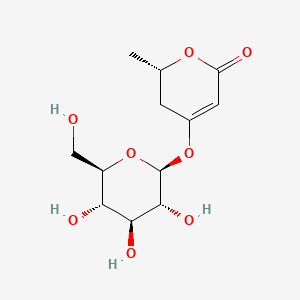

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

125445-59-2 |

|---|---|

Fórmula molecular |

C12H18O8 |

Peso molecular |

290.27 g/mol |

Nombre IUPAC |

(2S)-2-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C12H18O8/c1-5-2-6(3-8(14)18-5)19-12-11(17)10(16)9(15)7(4-13)20-12/h3,5,7,9-13,15-17H,2,4H2,1H3/t5-,7+,9+,10-,11+,12+/m0/s1 |

Clave InChI |

VOGIOFXGPGYBDO-QHUZOQRCSA-N |

SMILES |

CC1CC(=CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O |

SMILES isomérico |

C[C@H]1CC(=CC(=O)O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES canónico |

CC1CC(=CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O |

Otros números CAS |

125445-59-2 |

Sinónimos |

gerberin |

Origen del producto |

United States |

Biosynthetic Pathways of Gerberin

Enzymatic Catalysis and Precursor Metabolism

The initial steps in gerberin biosynthesis involve the condensation of specific precursor molecules catalyzed by key enzymes. This process is characteristic of polyketide synthesis in plants. helsinki.fihelsinki.finih.gov

Role of Type III Polyketide Synthases (PKSs)

Type III PKSs are central to the biosynthesis of various plant polyketides, including this compound. helsinki.fihelsinki.finih.gov These enzymes catalyze the iterative condensation of malonyl-CoA extender units with a starter molecule. helsinki.fihelsinki.fi In the case of this compound, the primary initiating enzyme is Gerbera 2-Pyrone Synthase 1 (G2PS1). nih.govfrontiersin.orghelsinki.firesearchgate.netresearchgate.net

Gerbera 2-Pyrone Synthase 1 (G2PS1) in Triacetolactone Formation

Gerbera 2-Pyrone Synthase 1 (G2PS1) is identified as the enzyme responsible for initiating the biosynthesis of this compound and parasorboside (B1228848). nih.govfrontiersin.orghelsinki.firesearchgate.netresearchgate.net G2PS1 utilizes acetyl-CoA as a starter molecule and malonyl-CoA as extender units to synthesize 4-hydroxy-6-methyl-2-pyrone (B586867), also known as triacetolactone (TAL). nih.govfrontiersin.orghelsinki.firesearchgate.netnih.gov This triketide intermediate is considered a putative precursor for both this compound and parasorboside. nih.govfrontiersin.orgresearchgate.net In vitro enzymatic assays have confirmed that G2PS1 catalyzes the synthesis of triacetolactone from acetyl-CoA and malonyl-CoA. helsinki.fi

Catalytic Mechanisms of Acetyl-CoA and Malonyl-CoA Condensation

Type III PKSs, such as G2PS1, catalyze sequential decarboxylative condensation reactions between a CoA-linked starter molecule (acetyl-CoA) and malonyl-CoA extender units. helsinki.fihelsinki.fi This process resembles fatty acid biosynthesis. helsinki.fi The reaction mechanism involves the decarboxylation of malonyl-CoA, followed by the condensation of the resulting acetyl group with the growing polyketide chain. helsinki.fi G2PS1 specifically catalyzes two condensation reactions with malonyl-CoA following the initiation with acetyl-CoA, leading to the formation of a triketide intermediate which then undergoes lactonization to form triacetolactone. nih.govuniprot.org The active site of type III PKSs, including G2PS1, contains a catalytic triad, typically Cys-His-Asn, which is involved in these condensation reactions and the subsequent cyclization or release of the product. nih.gov

Polyketide Reductases (PKRs) in Structural Diversification

Following the synthesis of the polyketide backbone by PKSs, polyketide reductases (PKRs) play a crucial role in modifying the structure of the intermediates, contributing to the final diversity of polyketides like this compound. helsinki.firesearchgate.netnih.govhelsinki.fi These enzymes catalyze the reduction of keto groups on the polyketide chain. helsinki.firesearchgate.netresearchgate.net

Identification and Characterization of Gerbera Reductase 1 (GRED1) and GRED2

Two polyketide reductase candidates, Gerbera Reductase 1 (GRED1) and GRED2, have been identified and characterized in Gerbera hybrida as being involved in the this compound/parasorboside biosynthetic pathway. helsinki.firesearchgate.netresearchgate.nethelsinki.finih.govresearchgate.net These enzymes were identified through coexpression analysis with G2PS1 and functional characterization using gene expression analysis, metabolite analysis in different gerbera tissues and transgenic plants, and in vitro enzyme assays. helsinki.firesearchgate.netresearchgate.nethelsinki.firesearchgate.net GRED1 and GRED2 are orthologues of Arabidopsis tetraketide α-reductase 2 (AtTKPR2), an enzyme involved in sporopollenin (B1173437) biosynthesis, suggesting a recruitment of these reductases to the this compound/parasorboside pathway. helsinki.fihelsinki.fioup.comnih.gov

Enzymatic Reduction Mechanisms of Polyketide Intermediates

GRED1 and GRED2 catalyze a reduction step in the biosynthesis of this compound and parasorboside. helsinki.firesearchgate.netnih.govresearchgate.net Specifically, they are reported to catalyze the second reduction step in parasorboside biosynthesis, acting on the proximal keto domain of the linear CoA-bound intermediate before lactonization occurs. helsinki.firesearchgate.netresearchgate.netnih.govresearchgate.net This reduction step is crucial for determining the final structure of the polyketide product. helsinki.firesearchgate.netresearchgate.net The enzymatic reduction mechanisms employed by PKRs typically involve the use of a cofactor, such as NADPH, to reduce a carbonyl group to a hydroxyl group. nih.gov While the precise mechanism of GRED1 and GRED2 in the context of this compound biosynthesis is still being elucidated, their activity on linear triketide intermediates prior to lactonization highlights a shared tailoring strategy with microbial polyketide biosynthesis. helsinki.fihelsinki.firesearchgate.net

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3050415 |

| Triacetolactone | 65182 |

| Acetyl-CoA | 444493 |

| Malonyl-CoA | 644066 |

Interactive Data Table (Illustrative Example based on search results - actual data would require specific experimental values)

While specific quantitative data tables directly detailing enzymatic activity rates or intermediate concentrations for each step of this compound biosynthesis were not extensively provided in the search results, the research findings indicate the relative expression levels of the involved enzymes in different tissues and the presence of this compound and parasorboside. An illustrative interactive table could represent such data if available.

| Enzyme | Tissue Type | Relative Expression Level (Arbitrary Units) |

| G2PS1 | Whole Plant | High |

| GRED1 | Various Organs | High |

| GRED2 | Disc Flowers | Preferential |

| GRED2 | Anthers | Preferential |

| GRED2 | Receptacle | Preferential |

| GRED2 | Scape | Preferential |

| GRED2 | Roots | Preferential |

Glycosyltransferase Activity in Final Product Formation

The final step in this compound biosynthesis involves the addition of a sugar molecule, a process catalyzed by a glycosyltransferase (GT). helsinki.firesearchgate.net While the specific glycosyltransferase involved in this compound formation is indicated as a crucial enzyme in the pathway, detailed information about its specific activity in the final product formation of this compound, beyond its general role in adding a sugar moiety, requires further elucidation. helsinki.firesearchgate.net Glycosyltransferases are broadly known to catalyze the transfer of a saccharide moiety from an activated glycosyl donor to an acceptor molecule, and in the context of secondary metabolism, they often act in the final steps to increase solubility and affect biological activity. researchgate.netrsc.org

Elucidation of Specific Biosynthetic Steps

The biosynthetic pathway to this compound involves the formation of a carbon backbone followed by modifications including reduction, lactonization, and glycosylation. helsinki.fihelsinki.fi

Intermediates and Proposed Reaction Cascades

The biosynthesis is initiated by Gerbera 2-pyrone synthase 1 (G2PS1), a type III PKS, which uses acetyl-CoA as a starter unit and malonyl-CoA as the elongating unit to synthesize the carbon backbone. helsinki.ficonveria.dehelsinki.finih.gov This process leads to the formation of a linear and unstable intermediate, triacetoacetyl-CoA (TAA-CoA). converia.deresearchgate.netresearchgate.net TAA-CoA is thought to undergo an oxygen reduction reaction at the 5th carbon. converia.de

An updated model of the pathway suggests that polyketide reductases (PKRs) act on a linear triketide intermediate before its lactonization. helsinki.finih.govresearchgate.net This is similar to tailoring reactions observed in some fungal and bacterial polyketide synthase systems. helsinki.finih.govresearchgate.net The conversion of TAA-CoA to triacetolactone (TAL, 4-hydroxy-6-methyl-2-pyrone) is likely a nonenzymatic step. researchgate.netresearchgate.net Subsequently, a reduction step occurs, followed by lactonization and the addition of a sugar molecule to form this compound. helsinki.fi

The proposed reaction cascade involves the initial PKS activity, followed by reduction catalyzed by PKRs on a linear intermediate, likely nonenzymatic lactonization to form the aglycone, and finally glycosylation by a GT to yield this compound. helsinki.fihelsinki.firesearchgate.netresearchgate.net

A simplified proposed pathway includes:

Acetyl-CoA + Malonyl-CoA --(G2PS1)--> TAA-CoA (linear intermediate) helsinki.ficonveria.dehelsinki.firesearchgate.netresearchgate.net

TAA-CoA --(PKRs)--> Reduced linear intermediate helsinki.finih.govresearchgate.net

Reduced linear intermediate --(likely nonenzymatic)--> this compound aglycone (5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one) frontiersin.orgresearchgate.netresearchgate.net

this compound aglycone --(GT)--> this compound helsinki.firesearchgate.net

This pathway highlights the involvement of G2PS1, specific PKRs (such as GRED1 and GRED2, although their primary role appears to be in parasorboside biosynthesis, they are related and involved in reduction before lactonization in the this compound/parasorboside pathway), and a GT. helsinki.finih.govhelsinki.firesearchgate.netresearchgate.net

Timing of Reduction and Lactonization Events

Recent research indicates that the reduction step in the this compound/parasorboside pathway, catalyzed by PKRs like GRED1 and GRED2, occurs on the linear CoA-bound intermediate before the lactonization takes place. helsinki.finih.govnih.govresearchgate.net This finding updates previous assumptions where reduction might have been thought to occur after the formation of the pyrone ring. helsinki.finih.gov This timing is a key feature of the this compound biosynthetic pathway and distinguishes it from some other plant polyketide pathways. helsinki.finih.gov

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound is subject to genetic regulation, controlling the expression of the enzymes involved in the pathway. frontiersin.orgnih.govnih.govnih.gov

Gene Expression Analysis of Biosynthetic Enzymes

Studies have investigated the gene expression patterns of key enzymes in this compound biosynthesis, particularly G2PS1 and the candidate reductases like GRED1 and GRED2. frontiersin.orgnih.govnih.govnih.gov Gene expression and metabolite analysis in different Gerbera hybrida tissues and cultivars have been performed to understand the regulation of this compound production. helsinki.finih.govresearchgate.net For instance, GRED1 has been identified as a transcript with high expression correlation to G2PS1. helsinki.fi

Spatiotemporal Expression Patterns in Gerbera hybrida Tissues

The expression of genes encoding enzymes involved in this compound biosynthesis, such as G2PS1, exhibits spatiotemporal patterns in Gerbera hybrida tissues. frontiersin.orgnih.govnih.govresearchgate.net G2PS1 is reported to be present throughout the plant and is responsible for the synthesis of the putative precursor triacetolactone. frontiersin.orgnih.gov While G2PS2 and G2PS3 are involved in the biosynthesis of other compounds like 4-hydroxy-5-methylcoumarin (B12959802) and show tissue-specific expression (leaf blades/inflorescences and roots, respectively), G2PS1's broader expression pattern aligns with the widespread presence of this compound in Gerbera hybrida tissues. frontiersin.orgnih.govresearchgate.net this compound itself is produced in large amounts in nearly all gerbera tissues, with particularly high levels observed in flowers in most varieties. frontiersin.orgnih.govresearchgate.net This distribution correlates with the expression profile of G2PS1. frontiersin.orgnih.gov

Data on the relative expression levels of key biosynthetic genes in different tissues can provide insights into the regulation of this compound accumulation. While specific quantitative data tables for this compound biosynthetic gene expression across various tissues were not explicitly detailed in the search results, the descriptions indicate differential expression patterns contributing to the spatiotemporal accumulation of this compound. frontiersin.orgnih.govresearchgate.net

Transcriptional and Post-Transcriptional Control Mechanisms

Gene expression, including that of genes encoding biosynthetic enzymes, is subject to intricate regulatory mechanisms at both the transcriptional and post-transcriptional levels. Transcriptional control primarily involves the regulation of mRNA synthesis by RNA polymerase, often influenced by transcription factors that bind to specific DNA sequences like promoters and enhancers. wikipedia.org Post-transcriptional control occurs after RNA synthesis and encompasses processes such as RNA splicing, nuclear export, mRNA stability, and translation regulation, often mediated by RNA-binding proteins and small RNAs like microRNAs. metabolomicsworkbench.orgfishersci.cafishersci.finih.gov These mechanisms are crucial for fine-tuning gene expression in response to developmental cues and environmental stimuli. metabolomicsworkbench.orgfishersci.finih.gov

While general principles of transcriptional and post-transcriptional regulation are well-established in plants and other eukaryotes, and studies in Gerbera hybrida have explored these mechanisms in the context of other metabolic pathways like anthocyanin and chalcone (B49325) synthesis, specific research detailing the transcriptional and post-transcriptional control mechanisms directly governing the expression of genes involved in this compound biosynthesis, such as G2PS1 or the downstream reductase and glycosyl transferase genes, is limited in the provided literature. uni.lu Further research is needed to elucidate the specific regulatory networks that control this compound production in Gerbera hybrida.

Engineering of Biosynthetic Pathways in Heterologous Systems

Engineering the biosynthesis of natural products in heterologous host systems offers a powerful approach for sustainable and scalable production, as well as for studying biosynthetic pathways. thegoodscentscompany.com This involves introducing and expressing the genes encoding the necessary enzymes from the native producer into a suitable host organism, such as bacteria or yeast.

Efforts to engineer the this compound biosynthetic pathway in heterologous systems have begun with the initial steps catalyzed by G2PS1. The gene encoding G2PS1 from Gerbera hybrida has been successfully expressed in Saccharomyces cerevisiae (baker's yeast) for the production of triacetic acid lactone (TAL), the this compound precursor. This demonstrates the feasibility of reconstituting at least the initial part of the pathway in a non-native organism. Research has focused on optimizing the performance of G2PS1 in yeast, including identifying enzyme variants with improved kinetic properties.

Biological Functions and Mechanistic Investigations in Plant Systems

Role in Plant Defense Mechanisms

Gerberin is primarily recognized for its involvement in plant defense . It is one of two abundant glucosidic lactones found in the aerial tissues of Gerbera hybrida, the other being parasorboside (B1228848) researchgate.net. These compounds contribute to the plant's ability to resist biotic stresses.

Interactions with Pathogens and Herbivores

Research indicates that this compound plays a key role in the defense against both pathogens and herbivores researchgate.nethelsinki.fi. The aglycones of this compound and parasorboside are reported to inhibit fungal growth researchgate.net. Specifically, this compound aglycone has been shown to inhibit the growth of Botrytis cinerea, Heterobasidion annosum, and Rhizoctonia solani in vitro frontiersin.org. Studies involving Gerbera hybrida plants with reduced synthesis of this compound and parasorboside, achieved through antisense inhibition of the 2-pyrone synthase 1 (G2PS1) gene, demonstrated increased susceptibility to Botrytis cinerea infection researchgate.netfrontiersin.orgresearchgate.net. This suggests a direct link between the presence of these compounds and resistance to fungal pathogens.

In addition to antifungal activity, this compound and parasorboside are described as having a bitter taste, which acts as an antifeeding deterrent against insects researchgate.nethelsinki.fi. This contributes to the plant's defense against herbivores.

Contributions to Constitutive and Inducible Defense Responses

This compound and parasorboside are produced in significant amounts in all Gerbera tissues, indicating their role as constitutive defenses frontiersin.orgresearchgate.net. Constitutive defenses are those that are always present in the plant, providing a baseline level of protection against potential threats wikipedia.orgwikipedia.org.

Furthermore, the aglycones of this compound and trans-parasorboside have been identified as phytoalexins that are induced in control plants upon infection with Botrytis cinerea researchgate.net. Phytoalexins are antimicrobial compounds synthesized de novo in response to pathogen attack, forming part of the plant's inducible defense system mpg.de. This suggests that while this compound is constitutively present, its aglycone form can also be part of an induced defense response.

Molecular Basis of Biological Activities

The biological activities of this compound stem from its nature as a polyketide derivative. The biosynthesis of this compound in Gerbera hybrida is initiated by the enzyme 2-pyrone synthase 1 (G2PS1), a type III polyketide synthase researchgate.nethelsinki.fifrontiersin.orgresearchgate.net. G2PS1 utilizes acetyl-CoA as a starter molecule and malonyl-CoA as an extender to synthesize triacetolactone (4-hydroxy-6-methyl-2-pyrone), a putative precursor for this compound and parasorboside helsinki.firesearchgate.net.

Investigations into Enzyme Inhibition and Receptor Binding (if applicable, without clinical/safety inference)

While the search results indicate that this compound aglycone inhibits the growth of certain fungi by potentially altering membrane permeability wur.nl, detailed investigations into specific enzyme inhibition or receptor binding mechanisms within plant systems by this compound itself are not extensively described in the provided snippets. The focus of the research appears to be on the role of this compound and its aglycone as antimicrobial and antifeeding compounds, rather than their precise molecular targets within pathogens or herbivores at the enzyme or receptor level.

Cellular Responses within Plant Tissues

The presence and accumulation of this compound and related polyketides in Gerbera tissues are linked to defense responses. Higher concentrations of this compound, parasorboside, and gerberinside (B1215593) have been observed in resistant varieties compared to susceptible ones frontiersin.orgnih.gov. This differential accumulation at the cellular level within plant tissues contributes to the observed resistance phenotype. The synthesis and localization of these compounds are part of the plant's cellular strategy to defend against biotic threats core.ac.uknih.gov. The biosynthesis pathway involves enzymes like G2PS1 and polyketide reductases (PKRs) that act on intermediates before lactonization, indicating specific enzymatic processes occurring within plant cells to produce these defense compounds helsinki.firesearchgate.net.

Studies on Related Polyketide Derivatives and Their Co-occurrence

This compound co-occurs with other polyketide derivatives in Gerbera hybrida, most notably parasorboside and 4-hydroxy-5-methylcoumarin (B12959802) (HMC) researchgate.net. Parasorboside is structurally related to this compound and shares similar defense functions, including antifungal activity and antifeeding properties researchgate.nethelsinki.fifrontiersin.org. Both this compound and parasorboside are synthesized via a pathway initiated by G2PS1 researchgate.nethelsinki.firesearchgate.net.

4-hydroxy-5-methylcoumarin is another polyketide found in Gerbera and is typical of many plants in the Asteraceae family researchgate.netnih.gov. While it cannot be directly derived from this compound or parasorboside, it is believed to be derived from a related polyketide intermediate, potentially involving other 2-pyrone synthase enzymes like G2PS2 and G2PS3 nih.gov. The co-occurrence of these related polyketides suggests a coordinated biosynthetic effort within the plant to produce a suite of defensive compounds.

Studies have also identified gerberinside and 5-hydroxyhexanoic acid 3-O-β-D-glucoside as biomarkers for resistance to powdery mildew in Gerbera, further highlighting the importance of this class of compounds in plant defense frontiersin.orgnih.gov. The structural similarities between 5-hydroxyhexanoic acid 3-O-β-D-glucoside and parasorboside suggest it may be part of the this compound pathway frontiersin.org.

The biosynthesis of this compound and parasorboside involves polyketide reductases (PKRs), such as GRED1 and GRED2, which act on linear triketide intermediates helsinki.firesearchgate.net. These enzymes are recruited from the ancient sporopollenin (B1173437) biosynthetic pathway, indicating an evolutionary adaptation where genes are repurposed for the production of defense-related secondary metabolites helsinki.firesearchgate.net.

Data Table: Key Polyketides in Gerbera hybrida Defense

| Compound Name | Role in Defense | Biosynthetic Enzyme(s) Involved (if known) | PubChem CID |

| This compound | Antifungal, Antifeeding | G2PS1, PKRs (GRED1, GRED2 involved in related pathway) | 3050415 |

| Parasorboside | Antifungal, Antifeeding | G2PS1, PKRs (GRED1, GRED2) | Not found |

| This compound aglycone | Antifungal (inhibits fungal growth) | Derived from this compound | Not found |

| Parasorboside aglycone | Antifungal | Derived from Parasorboside | Not found |

| 4-hydroxy-5-methylcoumarin | Phytoalexin | Potentially G2PS1, G2PS2, G2PS3 | Not found |

| Gerberinside | Biomarker for powdery mildew resistance | Polyketide pathway | Not found |

| 5-hydroxyhexanoic acid 3-O-β-D-glucoside | Potential role in powdery mildew resistance, Biomarker | Potentially this compound pathway | Not found |

Biosynthesis and Biological Activities of Parasorboside

The biosynthesis of this compound and parasorboside is initiated by gerbera 2-pyrone synthase 1 (G2PS1), a chalcone (B49325) synthase-like polyketide synthase with altered starter substrate specificity. helsinki.firesearchgate.netfrontiersin.orgnih.gov G2PS1 is present throughout the plant and is responsible for synthesizing 4-hydroxy-6-methyl-2-pyrone (B586867) (triacetolactone), which is considered a putative precursor of this compound and parasorboside. frontiersin.orgnih.gov The pathway involves a polyketide synthase (PKS), two polyketide reductases (PKRs), and a glycosyl transferase. helsinki.fi

Recent research has identified two PKR candidates in this pathway, gerbera reductase 1 (GRED1) and GRED2. helsinki.firesearchgate.netnih.govfao.orgresearchgate.net These enzymes catalyze the second reduction step in parasorboside biosynthesis, acting on the proximal keto domain of the linear CoA-bound intermediate before lactonization. researchgate.netnih.govfao.org GRED1 and GRED2 are recruited from the ancient sporopollenin biosynthetic pathway to this defense-related PKS pathway in gerbera. researchgate.net This suggests that plant polyketide biosynthesis shares processing strategies with fungi and bacteria. researchgate.netnih.govfao.org

Studies involving gerbera plants transformed with antisense G2PS1, which blocks the synthesis of this compound and parasorboside, showed increased susceptibility to Botrytis cinerea infection. nih.gov This indicates the role of these compounds in defense against this mold. The aglycone of this compound has been shown to inhibit the growth of B. cinerea, Heterobasidion annosum, and Rhizoctonia solani in vitro. frontiersin.org Parasorboside has also demonstrated activity as an antifeedant agent for the larvae of the yellow butterfly Eurema hecabe mandarina. frontiersin.org

In the context of resistance to powdery mildew in Gerbera hybrida, this compound, parasorboside, gerberinside, and 5-hydroxyhexanoic acid 3-O-β-D-glucoside have been identified as potential biomarkers for resistance. frontiersin.org These compounds were found in higher concentrations in resistant varieties compared to susceptible ones, independent of leaf age. frontiersin.org A decision tree model suggested that 5-hydroxyhexanoic acid 3-O-β-D-glucoside, which has structural similarities to parasorboside, may also play a role in mildew resistance and might be synthesized through the shared this compound/parasorboside pathway. frontiersin.orgresearchgate.net

Other Conjugates and Aglycones in Plant Extracts

Alongside this compound and parasorboside, other conjugates and aglycones are found in plant extracts, particularly in Gerbera hybrida. One such compound is 4-hydroxy-5-methylcoumarin (HMC), a rare coumarin (B35378) also produced in gerbera and its close relatives. frontiersin.orgnih.gov Unlike most coumarins, 5-methylcoumarins like HMC are suggested to be derived through the acetate-malonate pathway, a polyketide pathway, rather than the shikimate pathway. frontiersin.orgnih.gov Gerbera expresses three genes encoding 2-pyrone synthases (G2PS1, G2PS2, and G2PS3). frontiersin.orgnih.gov While G2PS1 is involved in this compound and parasorboside biosynthesis, G2PS2 (expressed in leaf blades and inflorescences) and G2PS3 (expressed in roots) are necessary for the biosynthesis of 4-hydroxy-5-methylcoumarin. frontiersin.orgnih.gov These enzymes lead to the formation of 4,7-dihydroxy-5-methylcoumarin, an apparent unreduced precursor of HMC. nih.gov Ectopic expression of G2PS2 or G2PS3 in gerbera results in HMC formation in tissues where it is not typically found. nih.gov

In transgenic gerbera plants with reduced synthesis of this compound and parasorboside due to antisense G2PS1, several induced compounds effective in inhibiting fungal growth were lacking. nih.gov Two of these phytoalexins were identified as the aglycones of this compound and trans-parasorboside. nih.gov Another was 4-hydroxy-5-methylcoumarin, which, while typical of many Asteraceae plants, cannot be structurally derived from this compound or parasorboside but may come from a related polyketide intermediate. nih.gov

Plant extracts often contain phenolic compounds, including flavonoids, primarily in glycosylated forms. google.com These glycosylated compounds generally have lower biological activity compared to their aglycone forms. google.com Activation, such as the release of the active aglycone, can occur through enzymatic hydrolysis by glycohydrolases in the intestinal mucosa. google.com Methods like acid or enzymatic hydrolysis can be used to convert glycosides or conjugated flavonoids into aglycone flavonoids, enriching extracts with the more active aglycone forms. google.comresearchgate.net

Other plant species also contain parasorboside and related compounds. Aronia melanocarpa (black chokeberry) is a source of parasorboside, along with polyphenols like anthocyanins, flavanols, flavonols, and phenolic acids. researchgate.net These compounds contribute to the plant's antioxidant properties. researchgate.net

Ecological and Evolutionary Perspectives

Phylogenetic Distribution and Chemotaxonomic Significance within Asteraceae

Gerberin is a polyketide-derived compound primarily known for its presence in the genus Gerbera, a member of the Asteraceae family. Specifically, it has been reported in Gerbera jamesonii nih.gov. While this compound itself appears somewhat taxonomically restricted to Gerbera species, structurally related derivatives, such as 4-hydroxy-5-methylcoumarin (B12959802) (the aglycone of gerberinside), have been found in other taxa within the Asteraceae, including Mutisia species. frontiersin.orgnih.gov The occurrence of these compounds in specific genera within the Mutisieae tribe, to which Gerbera belongs, suggests a chemotaxonomic significance. nih.govresearchgate.net

The Gerbera-Complex, an informal group within the tribe Mutisieae, includes several genera such as Gerbera, Mutisia, Chaptalia, Leibnitzia, Uechtritzia, Amblysperma, Trichocline, and Perdicium. researchgate.netpensoft.net Phylogenetic analyses of the Gerbera-Complex have utilized molecular markers like ITS, ETS, trnL-trnF, and trnL-rpl32 to understand the relationships within this group. researchgate.netpensoft.netresearchgate.net While this compound's distribution across all these genera is not explicitly detailed in the search results, the presence of related polyketide derivatives like 4-hydroxy-5-methylcoumarin in genera such as Mutisia indicates that the biosynthetic capabilities for these types of compounds are present more broadly within the tribe. frontiersin.orgnih.govresearchgate.net The co-occurrence of monoterpenoid-coupled chromones and coumarins in genera like Gerbera, Mutisia, Nassauvia, Triptilion, Polyachyrus, and Bothriocline within the Asteraceae further highlights the diversity of polyketide-derived compounds and their potential chemotaxonomic value in this family. researchgate.netacs.org

The phylogenetic distribution of this compound and related compounds can serve as a chemotaxonomic marker to support the classification and understanding of evolutionary relationships within the Asteraceae, particularly within the Mutisieae tribe. nih.gov

Evolutionary Diversification of Polyketide Biosynthetic Pathways

This compound is synthesized via the polyketide pathway, specifically initiated by a type III polyketide synthase (PKS). frontiersin.orgnih.govhelsinki.fifrontiersin.orghelsinki.fi In Gerbera hybrida, the enzyme Gerbera 2-Pyrone Synthase 1 (G2PS1) is the first committed enzyme in the biosynthesis of this compound and parasorboside (B1228848). helsinki.fihelsinki.fi G2PS1 is notable as the first identified plant type III PKS that uses acetyl-CoA as a starter unit and synthesizes a lactone, specifically triacetolactone (TAL), a putative precursor for this compound and parasorboside. helsinki.firesearchgate.net

The evolution of plant polyketide biosynthesis involves the diversification of PKS enzymes and post-PKS tailoring enzymes. nih.govhelsinki.fi Plant PKSs, which share protein folds, have diversified through gene duplication and mutation events, leading to the synthesis of a wide array of polyketide backbones. nih.gov In the case of this compound and parasorboside biosynthesis, polyketide reductases (PKRs) play a crucial role in determining the final structure of these compounds. nih.govhelsinki.fihelsinki.firesearchgate.net Studies in Gerbera hybrida identified two PKR candidates, GERBERA REDUCTASE 1 (GRED1) and GRED2, which are involved in parasorboside biosynthesis and likely also in this compound synthesis. nih.govhelsinki.fihelsinki.firesearchgate.net

Interestingly, GRED1 and GRED2 are orthologues of Arabidopsis tetraketide α-reductase 2 (AtTKPR2), an enzyme involved in sporopollenin (B1173437) biosynthesis. nih.govhelsinki.fihelsinki.fi This suggests that during evolution, genes from ancient conserved pathways, such as sporopollenin biosynthesis, have been recruited to novel functions in secondary metabolism, leading to the production of defense-related compounds like this compound and parasorboside. nih.govhelsinki.fihelsinki.firesearchgate.net This recruitment of conserved genes to new metabolic pathways exemplifies a mechanism for metabolic innovation and adaptation in plants. nih.govhelsinki.fi The updated pathway for this compound/parasorboside biosynthesis, where PKRs act on a linear triketide intermediate before lactonization, indicates that plant polyketide biosynthesis can share tailoring strategies with microbial systems. helsinki.fihelsinki.fi

Adaptive Advantages in Plant-Environment Interactions

This compound and related polyketide derivatives in Gerbera are considered to play a significant role in plant defense against biotic challenges, such as pathogens and herbivores. frontiersin.orgnih.govresearchgate.net this compound and parasorboside are produced in large amounts in various tissues of Gerbera and are described as bitter-tasting glycosidic lactones, which can deter herbivores. frontiersin.org

Research has shown a correlation between the concentration of this compound and resistance to pathogens. For instance, varieties of Gerbera hybrida resistant to powdery mildew (Botrytis cinerea) have shown higher concentrations of this compound and parasorboside compared to susceptible varieties. frontiersin.orgnih.gov Furthermore, plants in which the biosynthesis pathway for this compound and parasorboside was inhibited showed increased susceptibility to B. cinerea. frontiersin.orgresearchgate.net This provides direct evidence for the role of these compounds in plant defense.

The production of this compound can be influenced by factors such as leaf age and cultivar. nih.gov In some resistant varieties, greater amounts of this compound were found in leaves. nih.gov The presence of preformed inhibitory compounds like this compound can act as a first chemical barrier against attacking organisms in the early stages of plant defense. frontiersin.org

The biosynthesis of defense-related polyketides like this compound represents an adaptive strategy that plants have evolved to cope with their environment and interactions with other organisms, including microbes and insects. nih.govresearchgate.netnih.gov The recruitment of genes from primary metabolic pathways to create these defensive compounds highlights the evolutionary flexibility of plant metabolism in responding to environmental pressures. nih.govhelsinki.firesearchgate.net These chemical interactions, mediated by compounds like this compound, are crucial aspects of plant-environment interactions and contribute to the survival and fitness of the plant. mdpi.comfrontiersin.org

Interactive Data Table: Distribution of this compound and Related Compounds

| Compound | Occurrence | Taxon (Tribe/Family) | Reference |

| This compound | Gerbera jamesonii, Gerbera hybrida | Mutisieae/Asteraceae | nih.govfrontiersin.orgnih.gov |

| 4-hydroxy-5-methylcoumarin (Gerberinside aglycone) | Gerbera spp., Mutisia spp., Diospyros spp. | Mutisieae/Asteraceae, Ebenaceae | frontiersin.orgnih.gov |

| Parasorboside | Gerbera hybrida | Mutisieae/Asteraceae | frontiersin.orgnih.gov |

| 5-hydroxyhexanoic acid 3-O-β-D-glucoside | Gerbera hybrida | Mutisieae/Asteraceae | frontiersin.orgnih.gov |

| Monoterpenoid-coupled chromones/coumarins | Gerbera, Mutisia, Nassauvia, Triptilion, Polyachyrus, Bothriocline | Asteraceae (various tribes) | researchgate.netacs.org |

Methodological Approaches in Gerberin Research

Plant Cell Culture and Tissue Engineering for Metabolite Production

Plant cell culture and tissue engineering offer alternative platforms to whole plants for the production of valuable natural compounds, including secondary metabolites like gerberin. This technology can potentially enhance the production of existing secondary metabolites found in plants and even lead to the discovery and production of novel molecules not naturally present or easily synthesized chemically. researchgate.net Cell cultures can be manipulated through various stages to optimize metabolite yield. researchgate.net Factors such as the carbohydrate source, filling volume, inoculum size, and light can influence biomass accumulation and the production of secondary metabolites in plant cell cultures. plos.org For instance, in transgenic tobacco cell cultures used for geraniol (B1671447) production (another plant metabolite), sucrose, filling volume, and inoculum size positively affected yield by boosting cell growth, while illumination stimulated biosynthesis. plos.org While this example pertains to geraniol, the principles of optimizing cultivation factors in plant cell cultures are applicable to the study and production of other plant metabolites like this compound.

Genetic Manipulation and Transgenic Plant Studies

Genetic manipulation and the creation of transgenic plants are powerful tools for investigating the genes and enzymes involved in the biosynthesis of plant natural products, including this compound. Transgenic plants contain artificially inserted genes (transgenes) that can originate from the same species or entirely different organisms. mdpi.com This technology allows for the direct modification of gene expression related to the biosynthesis of biologically active compounds. mdpi.com

Antisense Technology and Gene Knockouts for Pathway Elucidation

Antisense technology and gene knockout methods are employed to reduce or eliminate the expression of specific genes, helping to elucidate their roles in metabolic pathways. Gene knockdown, often achieved using techniques like RNA interference (RNAi) or antisense oligonucleotides (ASOs), temporarily decreases the expression of targeted genes. idtdna.com Antisense oligonucleotides are short DNA sequences complementary to a target mRNA, and their binding can lead to the degradation of the mRNA or block its translation, thereby inhibiting protein production. medicaljournals.seitmuniversity.ac.in Gene knockout, in contrast, aims for a permanent and complete loss of gene function. idtdna.com

In the context of this compound biosynthesis, RNA interference of genes encoding chalcone (B49325) synthases (CHSs), enzymes involved in the flavonoid pathway which can lead to aurones like this compound, has been used in Gerbera cultivars to understand their contribution to pigment accumulation. researchgate.nethelsinki.fi Studies involving RNAi downregulation of specific genes like GRED1 and GRED2, which are candidates for polyketide reductases involved in this compound and parasorboside (B1228848) biosynthesis, have been conducted in transgenic gerbera plants. Analysis of these transgenic lines includes assessing the expression levels of the targeted genes and the resulting content of this compound and parasorboside. researchgate.net This allows researchers to infer the function of the silenced genes in the biosynthetic pathway.

Overexpression Studies to Validate Gene Function

Overexpression studies involve increasing the expression of a specific gene to investigate its effect on a biological process or metabolic pathway. nih.gov This technique can help validate the function of a gene by observing the resulting phenotype or changes in metabolite accumulation when the gene is expressed at higher levels than normal. nih.govwikipedia.org Ectopic expression, a form of overexpression where a gene is expressed in a cell or tissue type where it is not usually found, can also be used to identify gene function. wikipedia.org

In Gerbera hybrida research related to flavonoid biosynthesis, which is connected to this compound production, overexpression of transcription factors like GMYB10 has been shown to enhance the accumulation of anthocyanin pigments and alter pigmentation patterns in transgenic plants. oup.comnih.gov While this example focuses on anthocyanins, similar overexpression approaches can be applied to genes hypothesized to be involved in this compound biosynthesis to confirm their roles and potentially increase this compound production. Overexpression of genes like GRED1 has also been studied to understand its impact on the balance between this compound and parasorboside production.

In Vitro Enzyme Assays for Biochemical Characterization

In vitro enzyme assays are fundamental biochemical tools used to study the catalytic activity of enzymes under controlled laboratory conditions. databiotech.co.il These assays allow researchers to characterize enzyme kinetics, understand their mechanisms of action, and determine the effect of substrates, products, inhibitors, or activators. databiotech.co.il By isolating and purifying specific enzymes involved in a metabolic pathway, their activity can be measured and analyzed. core.ac.ukplos.org

In the context of this compound biosynthesis, in vitro enzyme assays are crucial for characterizing the activity of enzymes predicted to catalyze specific steps in the pathway. For example, enzymes like chalcone synthases (CHSs) and other enzymes in the flavonoid pathway have been characterized using in vitro assays. core.ac.ukcore.ac.uk Functional characterization of candidate polyketide reductases like GRED1 and GRED2, involved in this compound and parasorboside biosynthesis, has also been performed using in vitro enzyme assays. researchgate.net These assays provide direct evidence for the biochemical function of the enzymes and help in reconstructing the biosynthetic route of this compound.

Omics Technologies in Biosynthesis and Biological Activity Research

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide high-throughput approaches to study biological systems on a large scale. maxapress.comnih.govmdpi.com These technologies generate vast amounts of data that can be integrated to gain a comprehensive understanding of complex biological processes, such as the biosynthesis of natural products and their biological activities. maxapress.comfrontiersin.org

Transcriptomics for Gene Identification and Expression Profiling

Transcriptomics involves the study of the complete set of RNA transcripts in a cell or organism at a given time. illumina.comwikipedia.orgthermofisher.com Gene expression profiling, a key application of transcriptomics, measures the activity of thousands of genes simultaneously, providing insights into which genes are being transcribed under specific conditions. illumina.comwikipedia.orgthermofisher.com Techniques like RNA sequencing (RNA-Seq) and microarrays are commonly used for transcriptomics analysis. illumina.comwikipedia.orgthermofisher.com

Transcriptomics plays a vital role in identifying genes involved in this compound biosynthesis and understanding their regulation. By comparing transcriptomes from different Gerbera hybrida tissues, developmental stages, or in response to various stimuli, researchers can identify genes that are highly expressed in tissues where this compound accumulates or whose expression patterns correlate with this compound production. nih.govresearchgate.net RNA-Seq analysis of Gerbera cultivars has uncovered flavonoid pathway genes, which are relevant to this compound biosynthesis. researchgate.net Transcriptome analysis has also been used to identify putative target genes affected by the overexpression of transcription factors involved in flavonoid biosynthesis. oup.com This helps in mapping the regulatory networks controlling the production of this compound and related compounds.

Table 1: Examples of Genes Studied in Gerbera hybrida Flavonoid/Polyketide Biosynthesis Research

| Gene Family/Type | Examples of Specific Genes Mentioned in Research | Putative Role in Biosynthesis/Regulation | Research Methodologies Applied |

| Chalcone Synthases (CHS) | GCHS1, GCHS3, GCHS4 | Involved in the initial steps of flavonoid/polyketide biosynthesis. researchgate.nethelsinki.fi | RNA interference researchgate.nethelsinki.fi, Transcriptomics researchgate.net |

| Flavonoid Hydroxylases | F3H, F3'H | Modify flavonoid structures. oup.com | Transcriptomics oup.com |

| Dihydroflavonol Reductase (DFR) | GDFR | Involved in anthocyanin biosynthesis (related to flavonoid pathway). nih.govresearchgate.net | Transcriptomics researchgate.net, Genetic Modification (MYB regulation) nih.gov |

| MYB Transcription Factors | GMYB10, GMYB11, GMYB12 | Regulate the expression of genes in the flavonoid pathway. oup.comnih.gov | Overexpression studies oup.comnih.gov, Transcriptomics oup.com |

| Polyketide Reductases (PKRs) | GRED1, GRED2 | Determine the final structure of polyketides like this compound/parasorboside. researchgate.net | Gene Expression Analysis researchgate.net, Metabolite Analysis researchgate.net, In Vitro Enzyme Assays researchgate.net, RNAi researchgate.net |

| 2-Pyrone Synthase (2PS) | G2PS1 | Initiates the synthesis of this compound and parasorboside. researchgate.net | (Initiation role identified) researchgate.net |

Metabolomics for Comprehensive Chemical Profiling

Metabolomics, the large-scale study of small molecules within biological systems, provides a snapshot of metabolic processes. nih.govcmbio.io This approach is valuable for the chemical characterization of compounds involved in plant resistance and allows for the simultaneous detection of a wide range of compounds. nih.govresearchgate.net

In the study of Gerbera hybrida, metabolomics has been applied to identify biomarkers of resistance to powdery mildew. nih.govresearchgate.net Resistant varieties of Gerbera hybrida have shown differences in the levels of metabolites from the polyketide pathway, including this compound, parasorboside, and gerberinside (B1215593), when compared to susceptible varieties. nih.govresearchgate.net An untargeted Nuclear Magnetic Resonance (NMR)-based metabolomics approach was utilized in one study involving 120 samples from eight different Gerbera hybrida varieties (four resistant and four susceptible) to look at differences in metabolite composition, including both identities and concentrations. nih.govresearchgate.net Combining multivariate and univariate statistical analyses revealed that characteristic metabolites of resistant varieties had stronger proton resonance signals at specific chemical shifts (δH), which were selected as candidates for further investigation and quantification. nih.gov

This compound has also been identified as a potential marker to distinguish between organic and conventional cultivation of tomatoes using a metabolomics-based strategy coupled with high-resolution mass spectrometry (HRMS). researchgate.netual.es Chemometric studies on the Liquid Chromatography-Quadrupole-Orbitrap (LC-Q-Orbitrap) metabolite profiles of tomatoes (Solanum lycopersicum cv. Ramyle) cultivated under different conditions revealed a compound identified as this compound. researchgate.net This compound, with a protonated molecule [M+H]⁺ at m/z 291.1075 (C₁₂H₁₉O₈⁺), was found to correlate negatively with the presence of synthetic chemicals. researchgate.net The levels of this compound varied in correlation to the application of synthetic fertilizers. researchgate.net Structure elucidation was performed using a combination of HRMS, in silico analysis, and chemical experiments. researchgate.net Target MS² experiments of the peak at m/z 291.1075 showed a breakdown to a base peak at m/z 129.0546 Da, consistent with the this compound aglycone proton adduct (C₆H₉O₃). researchgate.net Acid hydrolysis of the tomato extract showed the disappearance of this compound adducts, leaving only the 129.0546 ion, which matched a commercial standard of this compound aglycone. researchgate.net

Research on the biosynthesis of this compound and parasorboside in Gerbera hybrida has also utilized metabolite analysis. helsinki.finih.gov These defense-related polyketides are synthesized via a pathway initiated by gerbera 2-pyrone synthase 1 (G2PS1). helsinki.fi Studies involving expression and metabolite analysis of different gerbera tissues, cultivars, and transgenic plants, as well as in vitro enzyme assays, have identified polyketide reductases (PKRs), specifically gerbera reductase 1 (GRED1) and GRED2, as being involved in this pathway. helsinki.fi The reduction of the triketide backbone leading to this compound and parasorboside appears to occur before lactonization, supported by the presence of the reduced linear form as a glucoside in gerbera tissues. nih.gov

Computational and Theoretical Studies of Gerberin

Molecular Modeling and Docking Simulations

The process is fundamental in drug discovery and for elucidating enzyme mechanisms. openaccessjournals.com By simulating the interaction between a small molecule and an enzyme's active site, researchers can predict binding affinity and understand the structural basis for a compound's biological activity, such as enzyme inhibition or activation. jscimedcentral.come-nps.or.kr Molecular docking algorithms explore numerous possible conformations and orientations of the ligand within the receptor's binding site, using scoring functions to rank the most likely poses. openaccessjournals.com

While these simulation techniques are widely applied to study interactions between natural products and enzymes e-nps.or.krscielo.br, a review of the available scientific literature indicates that specific molecular modeling and docking studies involving Gerberin as a ligand for enzyme-substrate interaction analysis have not been extensively published. The application of these methods could, however, provide valuable insights into the potential biological targets of this compound and the molecular determinants of its activity.

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemistry applies the principles of quantum mechanics to chemical systems to calculate properties such as electronic structure, geometry, and energy. wikipedia.org These calculations provide a foundational understanding of a molecule's intrinsic characteristics.

Conformational Analysis: Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. taltech.ee The goal is to identify the most stable conformations, known as conformers, which correspond to energy minima on the potential energy surface. taltech.ee Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for performing conformational analysis. sfu.ca These calculations can determine the relative energies of different conformers, revealing the most stable three-dimensional structure of a molecule like this compound and the energy barriers between different conformations. taltech.eesapub.org

Electronic Structure: The electronic structure of a molecule describes the arrangement and energy of its electrons. charm-eu.eu Quantum mechanical methods, such as DFT, solve the Schrödinger equation (or a simplified form) to determine the electronic wavefunction and properties derived from it. wikipedia.orgwikipedia.org Analysis of the electronic structure provides insights into a molecule's reactivity, spectroscopic properties, and the nature of its chemical bonds. charm-eu.eumdpi.com Key parameters derived from these calculations include the energies of molecular orbitals (like the HOMO and LUMO), atomic charge distributions, and the electrostatic potential map, which can identify reactive sites within the molecule. mdpi.com

Despite the broad utility of these theoretical methods in chemistry, specific quantum chemical calculations detailing the comprehensive conformational analysis or the electronic structure of this compound are not prominently featured in the currently accessible scientific literature. Such studies would be instrumental in rationalizing its chemical behavior and biological functions.

Chemometrics in Data Analysis and Pattern Recognition

Chemometrics utilizes statistical and mathematical methods to extract meaningful information from complex chemical data. nih.gov It is an essential tool in metabolomics, where large datasets generated by analytical techniques like mass spectrometry and spectroscopy require sophisticated data mining for interpretation. nih.govmdpi.com Unsupervised methods like Principal Component Analysis (PCA) are often used to reduce data dimensionality and identify patterns or groupings within samples. nih.govfrontiersin.org

A significant application of chemometrics related to this compound was demonstrated in a study aimed at identifying markers to prevent fraud in the organic production of tomatoes. researchgate.net In this research, high-resolution mass spectrometry (HRMS) was combined with chemometric analysis to distinguish tomatoes grown under different agricultural practices (organic vs. conventional). researchgate.net

The key findings from this research include:

Identification of this compound: Chemometric analysis of the LC-Q-Orbitrap metabolite profiles from tomato samples successfully distinguished a compound with a protonated mass-to-charge ratio ([M+H]⁺) of 291.1075, which was identified as this compound. researchgate.net This was the first reported identification of this compound in tomatoes. researchgate.net

Correlation with Farming Practices: The levels of this compound showed a negative correlation with the application of synthetic fertilizers. researchgate.net Its concentration varied in relation to the amount of synthetic fertilizers used, making it a potential biomarker for verifying organic cultivation methods. researchgate.net

Robust Classification Model: The combination of HRMS data with chemometric analysis provided a robust classification model capable of differentiating samples based on the farming system used. researchgate.net Principal Component Analysis (PCA) revealed clear clustering of the tomato samples according to the different agricultural treatments. researchgate.net

This study underscores the power of chemometrics to analyze complex datasets and identify specific chemical markers like this compound for agricultural product authentication. researchgate.net

Future Directions and Research Gaps

Unidentified Enzymatic Steps in the Biosynthetic Pathway

A significant gap in understanding the Gerberin biosynthetic pathway lies in the identification of all the "tailoring enzymes" that modify the initial polyketide backbone. nih.govhelsinki.fi While G2PS1 initiates the process, and reductases like GRED1 and GRED2 have been identified as being involved in the related parasorboside (B1228848) pathway, the specific enzymes and the sequence of their actions for this compound synthesis are not entirely known. nih.govfao.org

Key research questions that remain unanswered include:

The First Reductase: For this compound to be synthesized from the TAL precursor, it is proposed that an "unknown first acting reductase" is required for reduction and subsequent lactonization. helsinki.finih.gov Identifying and characterizing this enzyme is a critical next step.

The Glucosyltransferase (GT): The final step in this compound synthesis is the addition of a glucose molecule (glycosylation), which is catalyzed by a glucosyltransferase. helsinki.finih.gov While the necessity of this step is known, the specific GT enzyme responsible has not been definitively identified and characterized. nih.govresearchgate.net

Order of Operations: Recent research suggests that in the related parasorboside pathway, reduction by enzymes like GRED1 and GRED2 occurs on the linear triketide intermediate before it is cyclized into a lactone. helsinki.fifao.org It is a significant research question whether this compound biosynthesis follows a similar mechanism, where reduction and other modifications precede lactonization, challenging the previously held model where modifications happened to the TAL ring. nih.govhelsinki.fi

A 2024 conference abstract indicated the identification of two cinnamoyl-CoA reductase 1-like enzymes (CCR1L1 and CCR1L3) that may be involved in the reduction of the linear intermediate, converting it to 5-hydroxy-3-oxohexanoic-CoA, which then lactonizes to form the this compound aglycone. converia.de Further peer-reviewed research is needed to confirm and detail this finding.

Deeper Elucidation of Molecular Mechanisms of Biological Action

This compound is primarily recognized for its function in plant defense against fungal pathogens, such as Botrytis cinerea, and herbivores. researchgate.net The aglycone (the non-sugar part) of this compound is known to possess antifungal activity. However, the precise molecular mechanisms through which this compound and its aglycone exert their biological effects are not deeply understood.

Future research should focus on:

Identifying Molecular Targets: What specific cellular components (e.g., enzymes, proteins, membrane lipids) in pathogens or herbivores does the this compound aglycone interact with to inhibit growth or deter feeding?

Structure-Activity Relationships: How does the specific chemical structure of this compound and related compounds, like parasorboside and 4-hydroxy-5-methylcoumarin (B12959802), relate to their varying levels of bioactivity? For instance, 4-hydroxy-5-methylcoumarin shows higher antifungal activity than the this compound aglycone. Understanding this could guide the development of more potent antifungal agents.

Role in Resistance: In Gerbera hybrida, resistance to powdery mildew has been linked to metabolites in the polyketide pathway, including this compound. nih.gov Elucidating the precise role of this compound in the complex defense response and its interaction with other defensive compounds is an important area for investigation.

Advanced Synthetic Biology Approaches for Targeted Production

The unique biological activities of this compound make it a compound of interest for biotechnological applications. Synthetic biology offers a promising avenue for its sustainable and targeted production by harnessing engineered microorganisms. sustainablemanufacturingexpo.comantheia.bio

Future efforts in this area could include:

Heterologous Expression: The entire biosynthetic pathway of this compound could be reconstructed in a microbial host like Escherichia coli or yeast (Saccharomyces cerevisiae). sustainablemanufacturingexpo.comtheseus.fi This has been attempted with model plants like tobacco, where this compound production was successfully achieved by expressing a combination of genes, including G2PS1 and candidate reductases. helsinki.fi Optimizing this process in microbes could enable large-scale, cost-effective production.

Pathway Engineering: Once the complete set of biosynthetic enzymes is identified, their expression can be fine-tuned to maximize the yield of this compound. This involves metabolic engineering of the host organism to ensure a plentiful supply of precursor molecules like acetyl-CoA and malonyl-CoA. theseus.firsc.org

Novel Compound Generation: By using the identified enzymes as a toolkit, it may be possible to create novel polyketides. By combining enzymes from the this compound pathway with those from other pathways or by engineering the enzymes themselves, new compounds with potentially enhanced or different biological activities could be generated. bcg.com

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of this compound's role in the plant, a systems-level approach integrating various "omics" data is necessary. bmbreports.org This involves combining genomics, transcriptomics (gene expression), proteomics (protein content), and metabolomics (metabolite profiles) to build a holistic model of the biological system. nih.govnih.gov

Key areas for future research using this approach include:

Regulatory Network Analysis: By correlating the expression of genes involved in the this compound pathway with the accumulation of this compound and other metabolites across different tissues and under various stress conditions, the regulatory networks that control its production can be mapped.

Elucidating Gene Function: Multi-omics analysis can help identify currently unknown genes involved in the this compound pathway. For example, a gene whose expression pattern is highly correlated with this compound accumulation would be a strong candidate for a role in its biosynthesis or transport. researcher.life

Breeding for Resistance: A thorough multi-omics understanding of the polyketide pathway can inform breeding programs for Gerbera. By identifying the key genetic and metabolic markers associated with high this compound production and disease resistance, breeders can more efficiently select for robust plant varieties. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.